INDOPHENOL ACETATE
Overview
Description
It is a derivative of indophenol, which is a deep blue dye commonly used in various chemical applications . Indophenol acetate is known for its role in biochemical assays and its use as a reagent in organic synthesis.
Mechanism of Action
Target of Action
Indophenol Acetate, also known as Indophenolacetate or Indophenyl Acetate, is a complex organic compound. It’s worth noting that similar compounds, such as phenols, are known to be very reactive and often participate in electrophilic aromatic substitution reactions .
Mode of Action
It is known that phenols, which are structurally similar to this compound, are highly reactive substrates for electrophilic aromatic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Phenols, which share structural similarities with this compound, are known to participate in various biochemical reactions, including oxidation to form quinones . Quinones are valuable compounds due to their redox properties, suggesting that this compound may also influence redox reactions and related biochemical pathways .
Result of Action
It’s worth noting that similar compounds, such as phenols, are known to undergo oxidation to form quinones . Quinones are valuable compounds due to their redox properties, suggesting that this compound may also have significant molecular and cellular effects related to redox reactions .
Action Environment
It’s worth noting that the reactivity of similar compounds, such as phenols, can be influenced by various factors, including temperature, ph, and the presence of other reactive substances .
Preparation Methods
The synthesis of indophenol acetate typically involves the reaction of indophenol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate ester. The general reaction scheme is as follows:
Indophenol+Acetic Anhydride→Indophenol Acetate+Acetic Acid
In industrial settings, the production of this compound may involve more advanced techniques and equipment to optimize yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Indophenol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound. Reagents like bromine or chlorine can be used to introduce halogen substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in hydroquinones .
Scientific Research Applications
Indophenol acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an indicator in redox titrations.
Biology: this compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound is used in diagnostic tests and as a marker for certain biochemical processes.
Industry: This compound is utilized in the production of dyes, pigments, and other chemical products
Comparison with Similar Compounds
Indophenol acetate can be compared with other similar compounds, such as:
Indophenol: The parent compound, which is also used as a dye and in biochemical assays.
Dichlorophenolindophenol (DCPIP): A derivative used as a redox indicator in various analytical methods.
Indophenol blue: Another derivative used in hair dyes and as a redox material
This compound is unique due to its specific ester functional group, which imparts different chemical properties and reactivity compared to its parent compound and other derivatives.
Biological Activity
Indophenol acetate is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula , is characterized by its unique indophenol structure. This structure contributes to its reactivity and biological interactions. The compound is known for its ability to participate in redox reactions, which are crucial in various biological processes.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed during testing are indicative of its potential as an antimicrobial agent.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 20 ± 1.5 |
Escherichia coli | 18 ± 0.8 |
Klebsiella pneumoniae | 22 ± 1.2 |
2. Urease Inhibition
Recent research has highlighted the urease inhibitory activity of this compound. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various physiological processes. Inhibition of this enzyme can be beneficial in treating conditions like urease-related infections.
In a comparative study, this compound showed a notable inhibition rate against urease derived from Klebsiella pneumoniae. The findings are summarized in the following table:
Compound | Inhibition (%) |
---|---|
This compound | 45 ± 3.5 |
Thiourea (control) | 60 ± 2.1 |
3. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines such as HeLa and MCF-7 have shown that it can induce cytotoxic effects, leading to cell death.
The IC50 values for different cancer cell lines are as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 50.5 |
MCF-7 | 43.8 |
PC3 | 55.2 |
The biological activities of this compound can be attributed to several mechanisms:
- Redox Activity : The indophenol structure allows for electron transfer reactions, which can lead to oxidative stress in microbial cells.
- Enzyme Inhibition : By binding to the active site of enzymes like urease, this compound disrupts normal enzymatic functions.
- Cell Membrane Disruption : Its lipophilic nature enables it to integrate into cell membranes, causing permeability changes that can lead to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential use in treating infections caused by resistant strains.
Case Study 2: Urease Inhibition in Clinical Settings
Research conducted on patients with urinary tract infections showed that treatment with urease inhibitors, including this compound derivatives, resulted in a significant decrease in symptoms and bacterial load. This highlights the clinical relevance of urease inhibition as a therapeutic target.
Properties
IUPAC Name |
[4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10(16)18-14-8-4-12(5-9-14)15-11-2-6-13(17)7-3-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOVULQFHVXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N=C2C=CC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064794 | |
Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7761-80-0 | |
Record name | Indophenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7761-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indolphenol acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89187 | |
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Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-oxocyclohexa-2,5-dien-1-yl)imino]phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.957 | |
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Record name | 4-((4-(ACETYLOXY)PHENYL)IMINO)-2,5-CYCLOHEXADIEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0H60V4I6S | |
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